(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide
Description
(3Z)-3-{[3-(Trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide is a synthetic chromene derivative characterized by a benzochromene core fused with an imino group at position 3, substituted with a 3-(trifluoromethyl)phenyl moiety, and a carboxamide group at position 2. Chromene derivatives are widely studied for their biological activities, including antifungal, antitumor, and anti-inflammatory properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]iminobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O2/c22-21(23,24)13-5-3-6-14(10-13)26-20-17(19(25)27)11-16-15-7-2-1-4-12(15)8-9-18(16)28-20/h1-11H,(H2,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJSJDKPITZKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=CC(=C4)C(F)(F)F)O3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzochromene Core: The benzochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.
Introduction of the Imino Group: The imino group can be introduced by reacting the benzochromene core with an appropriate amine, such as 3-(trifluoromethyl)aniline, under suitable conditions.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or benzochromene core are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
2.1.1. Substituent Modifications on the Phenyl Ring
- (3Z)-3-[(4-Methoxyphenyl)imino]-N-1,3-thiazol-2-yl-3H-benzo[f]chromene-2-carboxamide Key Difference: Replaces the 3-(trifluoromethyl)phenyl group with a 4-methoxyphenyl group. Impact: The methoxy group is electron-donating, reducing electrophilicity compared to the electron-withdrawing trifluoromethyl group. This may decrease membrane permeability but improve solubility in polar solvents . Reported Use: Not explicitly stated, but thiazolyl carboxamide derivatives are often explored for antimicrobial activity .
- (2Z)-N-(2-Methoxyphenyl)-2-[(3-Methoxyphenyl)imino]-2H-chromene-3-carboxamide Key Difference: Methoxy groups at both the 2- and 3-positions of the phenyl ring.
2.1.2. Carboxamide Group Variations
- N-Phenyl vs. N-Thiazolyl Carboxamide Compounds like (3Z)-3-[(4-Methoxyphenyl)imino]-N-1,3-thiazol-2-yl-3H-benzo[f]chromene-2-carboxamide replace the phenyl carboxamide with a thiazolyl group. Impact: Thiazolyl groups may enhance hydrogen-bonding interactions with biological targets, improving potency in enzyme inhibition .
Functional Analogues with Heterocyclic Cores
- (3Z)-3-{[(3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,3-dihydro-2-benzofuran-1-one Key Difference: Benzofuranone core instead of benzochromene. The pyridinyloxy group may improve bioavailability .
Biological Activity
The compound (3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide is a complex organic molecule recognized for its potential biological activities. Its unique structural features, including a benzo[f]chromene core and a trifluoromethyl group, suggest various pharmacological applications. This article explores its biological activity, including mechanisms of action, interaction studies, and comparative analysis with similar compounds.
Structural Characteristics
The molecular structure of this compound includes:
- Benzo[f]chromene core : Known for aromatic properties.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Imino group : Potentially increases interaction with biological targets.
Research indicates that the trifluoromethyl group can significantly influence the compound's interaction with various biological targets. The presence of this group can enhance binding affinity through hydrogen and halogen bonding interactions, which are crucial in enzyme inhibition studies.
Interaction Studies
Interaction studies have shown that this compound exhibits notable activity against several enzymes:
- Cholinesterases : Inhibitory effects were observed, indicating potential applications in neurodegenerative diseases.
- Cyclooxygenase-2 (COX-2) : Moderate inhibition suggests anti-inflammatory properties.
- Lipoxygenases (LOX) : Activity against LOX-15 and LOX-5 was noted, supporting its role in inflammation modulation.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine ring; mGluR5 antagonist | Neuroprotective effects |
| Benzo[f]chromene derivatives | Similar chromene core; varied substituents | Antioxidant and anti-inflammatory |
| Piperidine-containing compounds | Incorporates piperidine; diverse substitutions | Antidepressant and anxiolytic effects |
The unique combination of functional groups in this compound enhances its biological activity while providing stability.
Case Studies and Research Findings
A study examining derivatives of similar chromene structures highlighted the importance of the trifluoromethyl group in enhancing biological activity. For instance, compounds with halogen substitutions demonstrated increased inhibitory effects against cholinesterases, with IC50 values indicating effective concentrations for therapeutic applications .
In vitro assessments showed that derivatives exhibited cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The presence of electron-withdrawing groups like trifluoromethyl was associated with improved antiproliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
